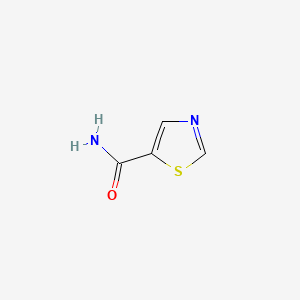

Thiazole-5-carboxamide

Descripción general

Descripción

Thiazole-5-carboxamide is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Se han sintetizado y evaluado derivados de la tiacil-5-carboxamida por su actividad anticancerígena contra varias líneas celulares . Por ejemplo, una serie de nuevos derivados de 2-fenil-4-trifluorometil-tiacil-5-carboxamida mostraron una actividad anticancerígena significativa contra las líneas celulares A-549, Bel7402 y HCT-8 . La mayor actividad (48%) se logró con la amida sustituida con 4-cloro-2-metilfenilo que contenía el grupo 2-clorofenilo en la posición dos del anillo heterocíclico .

Actividad Fungicida

También se ha encontrado que los compuestos de tiacil-5-carboxamida exhiben actividades fungicidas . Se sintetizó una nueva serie de carboxanilidas de tiacil sustituidas con azufre en la posición 2 y se cribaron sus actividades fungicidas contra Rhizoctonia solani . El compuesto más potente, N - [2,6-dicloro-4- (trifluorometil)fenil]-2-metiltio-4- (trifluorometil)tiacil-5-carboxamida, mostró una notable actividad fungicida .

Actividad Antimicrobiana

Se ha informado que los compuestos de tiacil-5-carboxamida tienen una amplia gama de efectos biológicos, incluida la actividad antimicrobiana . Esto los convierte en posibles candidatos para el desarrollo de nuevos agentes antimicrobianos.

Actividad Antiinflamatoria

También se ha informado que los compuestos de tiacil-5-carboxamida exhiben actividad antiinflamatoria . Esto sugiere su posible uso en el tratamiento de enfermedades inflamatorias.

Actividad Antiviral

Se ha encontrado que los compuestos de tiacil-5-carboxamida exhiben actividad antiviral . Esto sugiere su posible uso en el desarrollo de fármacos antivirales.

Actividad Antiproliferativa

Se ha informado que los compuestos de tiacil-5-carboxamida exhiben actividad antiproliferativa . Esto sugiere su posible uso en el tratamiento de enfermedades caracterizadas por proliferación celular anormal, como el cáncer.

Mecanismo De Acción

Target of Action

Thiazole-5-carboxamide has been found to have potent activity against several targets. It has been shown to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . It also exhibits inhibitory activities against cyclooxygenase (COX) enzymes , which are involved in the biosynthesis of prostaglandins, lipid mediators that play a main role in inflammatory responses .

Mode of Action

This compound interacts with its targets in a way that alters their normal functioning. For instance, it inhibits the COX enzymes, thereby suppressing the production of prostaglandins . Molecular docking studies suggest that thiazole carboxamide derivatives bind favorably to COX-2 isozyme over COX-1 enzyme .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the prostaglandin synthesis pathway, leading to reduced inflammation and pain . By targeting QcrB, it disrupts the electron transport chain in mycobacteria, which is crucial for their energy production .

Análisis Bioquímico

Biochemical Properties

Thiazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that this compound derivatives exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory drugs . The interaction between this compound and COX enzymes involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound has been found to interact with other biomolecules, such as cancer cell lines, where it exhibits cytotoxic properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines, such as Huh7, MCF-7, and HCT116, this compound derivatives have demonstrated cytotoxic effects, leading to cell death . These effects are mediated through the inhibition of COX-2, which is often overexpressed in cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX enzymes and other related proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly COX enzymes. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active site of COX-2 . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its inhibitory activity . Long-term exposure to this compound has been associated with sustained inhibition of COX-2 and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits selective inhibition of COX-2 with minimal adverse effects . At higher doses, this compound may cause toxicity and adverse effects, such as gastrointestinal irritation and renal dysfunction . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the inhibition of COX enzymes. The interaction of this compound with COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it exerts its inhibitory effects on COX-2 . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action, where it can effectively inhibit COX-2 and modulate inflammatory responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiazole-5-carboxylic acid with ammonia or an amine under suitable conditions. Another method includes the cyclization of appropriate precursors, such as α-haloketones and thiourea, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring

Common Reagents and Conditions:

Oxidation: Common

Actividad Biológica

Thiazole-5-carboxamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anti-cancer agents and cyclooxygenase (COX) inhibitors. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a heterocyclic compound characterized by a thiazole ring and a carboxamide functional group. Its structural features allow for various modifications that enhance its biological activity. Research has shown that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. A notable investigation synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, revealing that compound 6d demonstrated high antiproliferative activity against human K563 leukemia cells, comparable to dasatinib, a well-known anticancer drug .

Key Findings:

- Compound 6d : Exhibited significant activity against K563 leukemia cells with an IC50 comparable to dasatinib.

- Selectivity : The compound showed limited activity against mammary and colon carcinoma cell lines (IC50 values of 20.2 µM for MCF-7 and 21.6 µM for HT-29) indicating a selective action towards leukemia cells .

COX Inhibition

This compound derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. A study reported the synthesis of new thiazole carboxamide derivatives specifically designed to target COX-1 and COX-2 enzymes.

Inhibition Data:

| Compound | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| St.4 | 0.056 | Low |

| St.6 | 0.067 | 3.67 |

| St.3 | 0.045 | 4.63 |

The most selective compound was identified as St.3 , with a selectivity ratio of 4.63 . This selectivity is crucial as COX-2 is often overexpressed in various cancers, suggesting that these inhibitors could play a role in cancer therapy.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives have been elucidated through various biochemical assays:

- AMPAR Modulation : Thiazole carboxamide compounds have been shown to inhibit AMPA receptor subunits in transfected HEK293T cells, with TC-2 demonstrating the most potent inhibitory effects on multiple subunits . The IC50 values for TC compounds ranged between 3.02 µM and 3.35 µM for different AMPAR subunits.

- Deactivation Kinetics : The compounds notably increased the deactivation time constant () across tested AMPAR subunits, indicating potential neuroprotective mechanisms .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Study on COX Inhibition : A series of thiazole derivatives were tested for their COX inhibitory effects, revealing significant anti-inflammatory properties that could complement their anticancer activities .

- Antiproliferative Effects : An investigation into the structure-activity relationship (SAR) of thiazole derivatives indicated that specific substitutions on the thiazole ring significantly enhanced antiproliferative activity against cancer cell lines .

Propiedades

IUPAC Name |

1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNIKGLUPSHSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225410 | |

| Record name | 5-Thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-19-1 | |

| Record name | 5-Thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74411-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6YS0A8KQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thiazole-5-carboxamide derivatives exert their anti-cancer effects?

A1: Research has shown that certain this compound derivatives, like Dasatinib [, ], function as kinase inhibitors. They achieve this by competing with ATP for the ATP-binding site within the kinase domain of specific oncogenic tyrosine kinases, such as BCR-ABL, SRC family kinases (including SRC, LCK, YES, FYN), c-KIT, EPH receptors, and PDGF receptors []. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis [].

Q2: Can you elaborate on the role of QcrB as a target for this compound anti-tuberculosis agents?

A2: Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have shown potent anti-tuberculosis activity by targeting QcrB [, ]. QcrB is a key component of the Mycobacterium tuberculosis cytochrome bcc-aa3 super complex, essential for the bacterial electron transport chain. By inhibiting QcrB, ITAs disrupt energy production in M. tuberculosis, leading to bacterial cell death [].

Q3: What is the basic structure of a this compound derivative?

A3: The core structure comprises a thiazole ring with a carboxamide group (-C(=O)NH-) attached at the 5th position. Various substituents can be incorporated at the 2nd and 4th positions of the thiazole ring, and the nitrogen atom of the carboxamide group can also be substituted, leading to a diverse range of analogs.

Q4: How are this compound derivatives characterized?

A4: These compounds are typically characterized using a combination of techniques, including:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information. [, , , ]

- Elemental Analysis: Confirms the elemental composition of the synthesized compound. [, ]

- X-ray crystallography: Provides a three-dimensional structure of the molecule in its solid state, revealing bond lengths, angles, and intermolecular interactions. []

Q5: Has the stability of this compound derivatives been investigated?

A5: Yes, stability studies are crucial for drug development. Researchers have investigated the stability of these compounds under various conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress []. These studies help determine the shelf life of the drug substance and guide the development of stable formulations.

Q6: Are this compound derivatives known to possess catalytic properties?

A6: While this class of compounds is primarily explored for their biological activity, their potential as catalysts hasn't been extensively investigated. Further research is needed to explore their catalytic potential and applications.

Q7: How is computational chemistry employed in this compound research?

A7: Computational methods play a vital role in:

- Understanding structure-activity relationships (SAR): Quantitative SAR (QSAR) models help predict the biological activity of novel analogs based on their calculated physicochemical properties. [, ]

- Molecular docking: Simulating the interactions between the compound and its biological target, such as a kinase, aids in understanding the binding mode and affinity. [, , ]

- Molecular Dynamics (MD) simulations: Analyzing the dynamic behavior of the compound-target complex over time provides insights into binding stability and conformational changes. []

Q8: How do structural modifications impact the activity of this compound derivatives?

A8: SAR studies are crucial for optimizing potency and selectivity. Modifications to the:

- Substituents at the 2nd and 4th positions of the thiazole ring: Can significantly influence interactions with the target, affecting potency and selectivity. [, , , , ]

- Carboxamide nitrogen substituent: Impacts interactions with the target and can influence pharmacokinetic properties like solubility and metabolic stability. [, , , ]

Q9: What strategies are employed to improve the stability and bioavailability of this compound derivatives?

A9: Various formulation strategies are used, including:

Q10: What SHE regulations need to be considered during the development of this compound derivatives?

A10: Researchers and manufacturers must adhere to strict safety, health, and environmental regulations, including:

Q11: What is known about the pharmacokinetic profile of this compound derivatives?

A11: Research on specific compounds like Dasatinib [] and ND-11543 [] highlighted their favorable pharmacokinetic properties:

Q12: How are this compound derivatives metabolized?

A12: Metabolism studies, often using rat liver microsomes, help identify the metabolites generated [, ]. For instance, ethaboxam is primarily metabolized via N-deethylation by cytochrome P450 enzymes [].

Q13: How is the efficacy of these compounds evaluated?

A13: A multi-faceted approach is used:

- In vitro assays: Assessing activity against target enzymes (e.g., kinases, QcrB) [, , ].

- Cell-based assays: Determining potency against various cancer cell lines [, , ] and measuring their ability to inhibit viral replication [].

- Animal models: Evaluating in vivo efficacy in relevant disease models, such as xenograft models for cancer [, , ] and murine models for tuberculosis [].

Q14: Is there a risk of resistance development with this compound derivatives?

A14: Resistance is a concern with many anti-cancer and anti-infective agents. Research on compounds like Dasatinib [] is exploring potential resistance mechanisms, which can involve mutations in the target kinase. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.